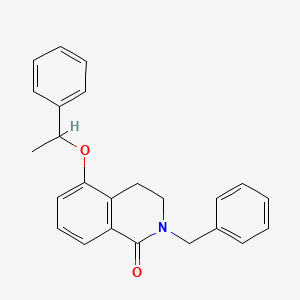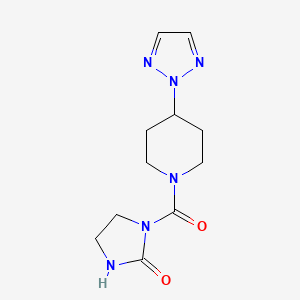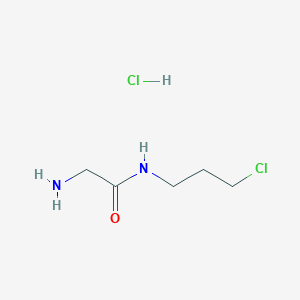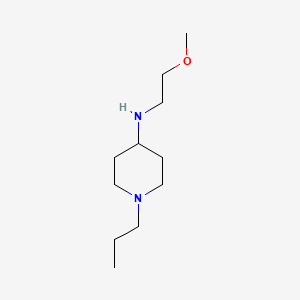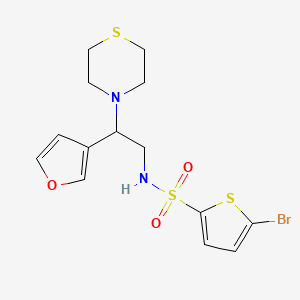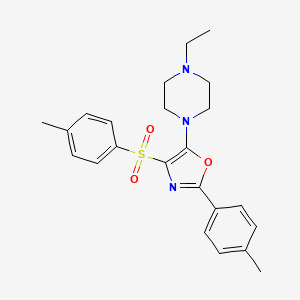
5-(4-Ethylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Ethylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as EPTO, and it is a member of the oxazole family of compounds.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Compounds containing ethyl piperazine moieties have been synthesized using microwave-assisted methods and evaluated for antimicrobial, antilipase, and antiurease activities. Such compounds have shown potential in combating microbial infections and could be relevant in the development of new therapeutic agents (Başoğlu et al., 2013).
Anti-tubercular Evaluation and Molecular Docking Studies
Ethyl piperazine-related compounds have been developed and assessed for their effectiveness against Mycobacterium tuberculosis. Through in silico and in vitro studies, these compounds have demonstrated significant potential as anti-tubercular agents, highlighting the critical role of nitrogen-rich piperazine motifs in therapeutic development (Vavaiya et al., 2022).
Design of Novel Inhibitors
Research has focused on designing novel compounds with ethyl piperazine groups for inhibiting key enzymes involved in disease pathways. For instance, inhibitors targeting human 5-lipoxygenase, a crucial enzyme in leukotriene synthesis, have been synthesized, offering potential pathways for treating inflammatory and allergic diseases, as well as atherosclerosis and cancer (Landwehr et al., 2006).
Acetylcholinesterase Inhibitors for Neuroprotection
Arylisoxazole-phenylpiperazine derivatives have been explored as acetylcholinesterase inhibitors, showing promise in neuroprotection and potential treatments for neurodegenerative diseases. The selectivity and potency of these compounds against acetylcholinesterase highlight their potential application in developing treatments for Alzheimer's disease and other cognitive disorders (Saeedi et al., 2019).
properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-4-25-13-15-26(16-14-25)23-22(30(27,28)20-11-7-18(3)8-12-20)24-21(29-23)19-9-5-17(2)6-10-19/h5-12H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKBVVOAGRHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2997493.png)
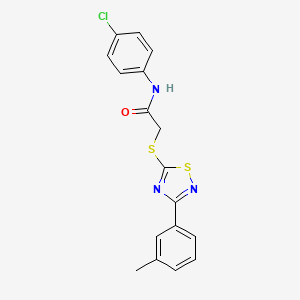
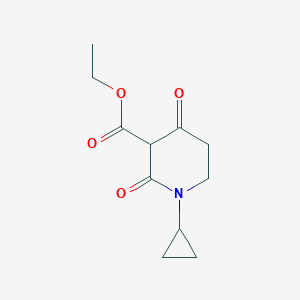

![1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide](/img/structure/B2997502.png)
![3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2997503.png)
